GNF-6231
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNRMISICMFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF-6231: A Technical Guide to a Potent and Selective Porcupine Inhibitor for Wnt Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various cancers and other diseases.[1][2] GNF-6231 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of all Wnt ligands.[3][4][5] By targeting PORCN, this compound effectively abrogates Wnt signaling, presenting a promising therapeutic strategy for Wnt-driven pathologies.[1][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Introduction to Wnt Signaling and the Role of Porcupine
The Wnt signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[1][2] The canonical Wnt pathway is centered on the regulation of β-catenin levels. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex."[1] Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription.[7][8]
Porcupine (PORCN) is a critical enzyme in the Wnt signaling pathway, residing in the endoplasmic reticulum.[3][5] It catalyzes the palmitoylation of Wnt ligands, a necessary post-translational modification for their secretion and biological activity.[3][9] By inhibiting PORCN, the secretion of all Wnt ligands is blocked, effectively shutting down downstream Wnt signaling.[4][10]
This compound Mechanism of Action
This compound is a pyridinyl acetamide (B32628) derivative that directly inhibits the enzymatic activity of Porcupine.[5] This inhibition prevents the palmitoylation of Wnt ligands in the endoplasmic reticulum, which is an essential step for their secretion and subsequent binding to Frizzled receptors on the cell surface.[3] The blockade of Wnt ligand secretion leads to the downregulation of the canonical Wnt/β-catenin signaling pathway.[3][10]
Figure 1: Mechanism of action of this compound in the Wnt signaling pathway.
Quantitative Data
This compound has demonstrated high potency in biochemical and cell-based assays, as well as robust efficacy in preclinical models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PORCN Inhibition (IC50) | ~0.8 nM | [1][4] |
| Wnt Signaling Reporter Assay (IC50) | 0.8 nM | [11] |
Table 2: In Vivo Efficacy of this compound in MMTV-WNT1 Xenograft Model
| Dosage Range (Oral, Once Daily) | Duration | Observed Effect | Reference |
| 0.3 - 3 mg/kg | 2 weeks | Dose-dependent antitumor activity | [4][12] |
| 3 mg/kg (single dose) | N/A | Reduction of Wnt target gene Axin2 mRNA | [4][12] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Administration Route | Key Parameters | Reference |
| Mouse | Intravenous (5 mg/kg) | Plasma Half-life (t½): ~2.3 hours | [12][13] |
| Mouse, Rat, Dog | Oral | Oral Bioavailability: 72 - 96% | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of this compound. Below are methodologies for key assays.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This cell-based assay is commonly used to measure the activity of the canonical Wnt signaling pathway.[15]
-
Principle: This assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response elements. Inhibition of the Wnt pathway by this compound leads to a decrease in the luciferase signal.[11][15]
-
Methodology:
-
Cell Lines: A "sender" cell line producing a Wnt ligand (e.g., Mouse L cells expressing Wnt3a) and a "receiver" cell line with a Wnt-responsive reporter (e.g., HEK293 with a Super8xTopFlash luciferase reporter) are often used in a co-culture system.[2]
-
Cell Plating: Plate receiver cells in a multi-well plate. After attachment, add the sender cells.[5]
-
Compound Addition: Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the co-culture for 24-48 hours.[2]
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer. A co-transfected Renilla luciferase reporter can be used for normalization.[1][2]
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[1]
-
Figure 2: Workflow for a Wnt co-culture reporter assay.
RT-qPCR for Axin2 Expression
This assay confirms the inhibition of a Wnt pathway target gene.
-
Principle: Axin2 is a direct target gene of the canonical Wnt pathway, and its mRNA levels serve as a robust biomarker for pathway activity.[1]
-
Methodology:
-
Cell/Tissue Treatment: Treat cells or animals with this compound or a vehicle control.[1]
-
RNA Extraction: Isolate total RNA from the cells or tissues.[1][11]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.[1][11]
-
qPCR: Perform quantitative PCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH) for normalization.[1][11]
-
Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method.[1]
-
In Vivo Efficacy in MMTV-Wnt1 Mouse Model
This transgenic mouse model is a standard for evaluating the in vivo efficacy of Wnt pathway inhibitors.[2]
-
Model: MMTV-Wnt1 transgenic mice spontaneously develop mammary tumors due to the overexpression of the Wnt1 oncogene.[2]
-
Methodology:
-
Tumor Implantation: Tumors from MMTV-Wnt1 mice are often fragmented and transplanted into immunocompromised host mice (xenograft).[2]
-
Treatment: Once tumors reach a palpable size, treat the mice with this compound (e.g., 0.3-3 mg/kg) or a vehicle control, typically via oral gavage, once daily.[4][12]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) for a defined period (e.g., 2 weeks).[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to measure the expression of Wnt target genes like Axin2.[2]
-
Data Analysis: Compare the change in tumor volume over time between the treated and control groups to determine the anti-tumor efficacy.[2]
-
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate for the treatment of Wnt-driven diseases.[1] Its potent and selective inhibition of Porcupine provides an effective means to shut down aberrant Wnt signaling.[1][3] The favorable pharmacokinetic profile of this compound, including its high oral bioavailability, makes it an attractive molecule for further preclinical and clinical development.[1][14] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers working in the field of Wnt signaling and cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. WNT signaling in cancer: molecular mechanisms and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Precision Target of GNF-6231: An In-Depth Guide to a Potent Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor GNF-6231, focusing on its molecular target, mechanism of action, and preclinical data. It is intended to serve as a detailed resource for researchers in oncology, developmental biology, and drug discovery.
This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum.[1][2][3] PORCN plays an indispensable role in the maturation and secretion of all Wnt ligands, a family of secreted glycoproteins that are critical for embryonic development and adult tissue homeostasis.[1][4] Aberrant activation of the Wnt signaling pathway is a well-established driver in numerous cancers, making it a prime target for therapeutic intervention.[4][5]
By directly inhibiting the enzymatic activity of PORCN, this compound prevents the palmitoylation of Wnt ligands.[2][3] This post-translational modification is an essential step for their secretion and subsequent binding to Frizzled (FZD) receptors on target cells.[3][4] Consequently, this compound effectively blocks the secretion of all Wnt proteins, leading to a shutdown of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways at their source.[1][6] This upstream point of intervention makes PORCN an attractive therapeutic target for cancers dependent on Wnt ligand secretion.[1]
Quantitative Data Summary
The potency of this compound has been characterized in various preclinical assays. The following tables summarize key quantitative data for this compound and provide a comparison with other known Wnt pathway inhibitors.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / System | IC50 | Reference |
| Porcupine Inhibition | Biochemical Assay | 0.8 nM | [7] |
| Wnt/β-catenin Reporter | Co-culture of L-cell Wnt3A and TM3 Wnt-Luc cells | Not Specified, but potent | [7] |
Table 2: Comparative In Vitro Potency of Porcupine Inhibitors
| Compound | Target | IC50 |
| This compound | PORCN | 0.8 nM [7] |
| LGK974 | PORCN | Potent, specific values vary by assay |
| Wnt-C59 | PORCN | Potent, specific values vary by assay |
| IWP-2 | PORCN | Less potent than this compound[8] |
Table 3: Preclinical Pharmacokinetic and Efficacy Data for a this compound Surrogate
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability (%) | 72 - 96 | Mouse, Rat, Dog | Solution | [9] |
| Clearance (mL/min/kg) | 2.49 | Mouse | Intravenous | [9] |
| Dose-Normalized AUC (µM·h) | 26 | Mouse | Oral | [9] |
| Dose-Normalized Cmax (µM) | 4.1 | Mouse | Oral | [9] |
| In Vivo Efficacy | Significant reduction in Wnt target gene expression and tumor growth inhibition | MMTV-Wnt1 Mouse Model | Oral | [1][9] |
Signaling Pathway and Mechanism of Action
This compound acts as a crucial gatekeeper in the Wnt signaling pathway by inhibiting PORCN. This prevents the initial step of Wnt ligand maturation, thereby halting the entire downstream cascade.
References
GNF-6231: A Technical Guide to a Potent and Selective Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver of various cancers.[1] GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.[2][3] By inhibiting PORCN, this compound effectively blocks Wnt signaling, presenting a promising therapeutic strategy for Wnt-driven pathologies.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and key experimental protocols for this compound.
Discovery and Development
This compound was identified through a high-throughput cellular screen aimed at discovering inhibitors of Wnt secretion.[1] This initial screen led to the identification of a lead compound, GNF-1331.[1][4] Subsequent structure-activity relationship (SAR) studies focused on enhancing potency, selectivity, and pharmacokinetic properties, which ultimately resulted in the discovery of this compound.[1][4]
Mechanism of Action
This compound targets Porcupine (PORCN), an enzyme located in the endoplasmic reticulum that is responsible for the palmitoylation of Wnt ligands.[1][5] This lipid modification is a critical step for the proper secretion and biological activity of Wnt proteins.[1] By inhibiting PORCN, this compound prevents the secretion of all Wnt ligands, thereby blocking both the canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[2][6]
Signaling Pathway
The canonical Wnt signaling pathway is a key pathway in both embryonic development and adult tissue homeostasis.[2] In the absence of Wnt ligands, a "destruction complex" targets β-catenin for degradation.[2] When a Wnt ligand binds to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, which then activates target gene transcription.[2] this compound's inhibition of PORCN prevents the initial step of this cascade.
Quantitative Data
In Vitro Potency
| Parameter | Value | Reference |
| PORCN Inhibition (IC50) | ~0.8 nM | [2] |
Preclinical Pharmacokinetics
| Species | Oral Bioavailability (%) | Systemic Clearance (CL) | Terminal Half-life (t1/2) |
| Mouse | 72 | Low | 2.4 h |
| Rat | 96 | Low | 2.8 h |
| Dog | 85 | Low | 8.9 h |
| Data from reference[2] |
In Vivo Efficacy
| Tumor Model | Dosing | Outcome |
| MMTV-WNT1 Xenograft | 3 mg/kg, oral | Robust antitumor efficacy |
| Data from reference[2] |
Experimental Protocols
Wnt Reporter Assay
This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.[2]
Methodology:
-
Cell Culture: Co-culture "Wnt-producer" cells (e.g., HEK293T cells transiently transfected with a Wnt3a expression vector) with "Wnt-responder" cells (e.g., HEK293T cells stably expressing a TCF/LEF-luciferase reporter).[2]
-
Compound Treatment: Add this compound at various concentrations to the co-culture system. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for 24-48 hours to allow for Wnt signaling and reporter gene expression.[2]
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[2]
Quantitative PCR (qPCR) for Axin2 Expression
This protocol is used to measure the change in the expression of Axin2, a well-known Wnt target gene, upon treatment with this compound.[2]
Methodology:
-
Cell/Tissue Treatment: Treat cells or animals with this compound or a vehicle control.[2]
-
RNA Extraction: Isolate total RNA from the cells or tissues.[2]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.[2]
-
qPCR: Perform qPCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH) for normalization.[2]
-
Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method.[2]
In Vivo Tumor Xenograft Studies
This protocol evaluates the antitumor efficacy of this compound in a Wnt-dependent cancer model.[2]
Methodology:
-
Tumor Implantation: Subcutaneously implant a Wnt-driven tumor cell line (e.g., MMTV-WNT1) into immunocompromised mice.[2]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[2]
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and this compound at various doses) and administer the compound orally, once daily.[2]
-
Tumor Measurement: Regularly measure tumor volume and body weight.[2]
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to analyze target engagement (e.g., Axin2 expression) and drug concentration.[2]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).[2]
References
GNF-6231: A Technical Guide to a Potent and Selective Porcupine Inhibitor for Modulating Canonical Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The canonical Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in numerous cancers.[1] GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of all Wnt ligands.[2][3] By preventing Wnt ligand palmitoylation and subsequent secretion, this compound effectively blocks Wnt signaling at its source, presenting a powerful tool for research and a promising therapeutic strategy for Wnt-driven diseases.[1][2][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action on the canonical Wnt pathway, a summary of its pharmacological data, and detailed protocols for its experimental evaluation.
Introduction: The Role of Porcupine in Canonical Wnt Signaling
The Wnt family of secreted glycoproteins is fundamental to embryonic development and adult tissue homeostasis.[5][6] The canonical Wnt/β-catenin pathway is a key branch of this network.[2] In its quiescent state, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[2][7]
Activation of the pathway occurs when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor.[2][5] This event disrupts the destruction complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[2] Subsequently, β-catenin translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes like AXIN2 and c-Myc, driving cellular proliferation.[2][8]
The secretion of all Wnt ligands is critically dependent on a post-translational modification—palmitoylation—catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.[1][5] this compound is a pyridinyl acetamide (B32628) derivative that directly inhibits the enzymatic activity of PORCN, thereby blocking the secretion of Wnt ligands and shutting down the signaling cascade.[3][5][6]
Quantitative Data Summary
This compound demonstrates high potency in biochemical and cellular assays and robust efficacy in preclinical cancer models.[5] It was developed from an initial screening hit to improve potency and pharmacokinetic properties.[1]
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Cell Line / System | Reference |
| Enzymatic Assay | Porcupine (PORCN) | 0.8 nM | Cell-free | [4][9][10] |
| Wnt Co-culture Reporter Assay | Wnt Signaling | 0.4 nM | Mouse L cells (Wnt3a) / HEK293 (STF reporter) | [1][11] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Dosing | Outcome | Reference |
| MMTV-Wnt1 Xenograft | 0.3-3 mg/kg, p.o., daily for 2 weeks | Dose-dependent tumor regression. Significant reduction in Wnt target gene Axin2 mRNA at 3 mg/kg. | [4][9] |
| MMTV-Wnt1 Xenograft | Not specified | Robust antitumor efficacy. | [10][12] |
| Myocardial Infarction (Mouse) | 5 mg/kg, i.v., daily for 6 days | Reduced nuclear and cytoplasmic β-catenin levels; inhibited Wnt pathway activation. | [9] |
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Administration | Reference |
| Oral Bioavailability (%) | 72 - 96 | Mouse, Rat, Dog | Solution | [10][13] |
| Plasma Protein Binding (%) | 88.0 | Mouse | - | [10] |
| Volume of Distribution (Vss, L/kg) | 0.57 | Mouse | Intravenous | [10] |
Detailed Experimental Protocols
The following protocols describe standard methods to evaluate the effect of this compound on canonical Wnt signaling.
Wnt Co-culture Luciferase Reporter Assay
This cell-based assay is a common method to assess the potency of Porcupine inhibitors in a biologically relevant context.[1] It utilizes a "sender" cell line that produces a Wnt ligand and a "receiver" cell line containing a Wnt-responsive luciferase reporter.[1][5]
-
Principle: Inhibition of PORCN in the sender cells prevents Wnt ligand secretion, which is measured as a decrease in the luciferase signal from the receiver cells.[5]
-
Materials:
-
Methodology:
-
Cell Plating: Co-culture the sender and receiver cell lines (e.g., at a 1:1 ratio) in a 96-well or 384-well plate.[3] Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.5% (e.g., 0.1%).[14][15] Add the compound dilutions to the co-culture wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) at 37°C.[1]
-
Lysis and Signal Detection: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.[1][3]
-
-
Data Analysis: Normalize the luciferase signal to a viability marker if necessary. Plot the normalized signal against the logarithm of this compound concentration and fit a four-parameter curve to calculate the IC50 value.[1]
Quantitative PCR (qPCR) for AXIN2 Expression
Axin2 is a direct and robust transcriptional target of the canonical Wnt pathway, making its mRNA level a reliable biomarker for pathway activity.[2]
-
Principle: Treatment with this compound will inhibit Wnt signaling, leading to a measurable decrease in AXIN2 mRNA levels.
-
Methodology:
-
Cell/Tissue Treatment: Treat cells in culture or animals with this compound or a vehicle control for a defined period.[2]
-
RNA Extraction: Isolate total RNA from the collected cells or tissues using a suitable RNA extraction kit (e.g., RNeasy Kit).[2]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[2]
-
qPCR: Perform quantitative real-time PCR using a qPCR instrument. The reaction mixture should contain cDNA template, forward and reverse primers for AXIN2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, along with a suitable qPCR master mix (e.g., SYBR Green).[2]
-
-
Data Analysis: Calculate the relative expression of AXIN2 using the comparative Cq (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.[2]
In Vivo Tumor Xenograft Efficacy Study
The MMTV-Wnt1 transgenic mouse model, which develops spontaneous mammary tumors due to Wnt1 overexpression, is a standard for evaluating the in vivo efficacy of Wnt pathway inhibitors.[1][5]
-
Principle: Assess the anti-tumor efficacy of this compound by measuring the change in tumor volume over time in treated animals compared to a vehicle-treated control group.[5]
-
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor fragments from MMTV-Wnt1 mice into immunocompromised host mice.[1][2]
-
Tumor Growth and Staging: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[2][5]
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and one or more this compound dose groups.[5] Administer this compound or vehicle daily via oral gavage.[2] A typical vehicle formulation is 0.5% (w/v) Methylcellulose and 0.5% (v/v) Tween 80 in sterile water.[13]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).[5] Monitor animal body weight as a measure of general toxicity.[2]
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to analyze target engagement (e.g., Axin2 expression by qPCR) and drug concentration.[2]
-
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) or the treated vs. control (T/C) ratio to determine efficacy.[5] Perform statistical analysis (e.g., t-test or ANOVA) to assess significance.[5]
Selectivity and Considerations
This compound is a highly selective inhibitor.[14] It has been profiled against a wide range of over 200 off-targets, including kinases, GPCRs, proteases, and ion channels, showing no significant activity at concentrations up to 10 µM.[10][14]
While selective, the mechanism of action involves inhibiting a fundamental biological pathway. On-target toxicities are a consideration for all Wnt inhibitors, as Wnt signaling is crucial for homeostasis in self-renewing adult tissues like the gastrointestinal tract and bone.[4][5] However, preclinical studies suggest that Porcupine inhibitors like this compound may possess a wider therapeutic window compared to other classes of Wnt inhibitors, such as tankyrase inhibitors.[4]
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate for Wnt-driven pathologies.[2] Its high potency, selectivity, and excellent oral bioavailability make it an invaluable molecule for investigating the role of Wnt signaling in cancer and other diseases.[1][10] The robust inhibition of canonical Wnt signaling, demonstrated through reduced β-catenin levels and downregulation of target genes like AXIN2, provides a clear mechanism for its potent anti-tumor effects in preclinical models.[9] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers working to further elucidate and target the Wnt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Downstream Targets of GNF-6231 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of all Wnt ligands.[1][2] By inhibiting PORCN, this compound effectively blocks both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways at their origin.[2][3] This guide provides a comprehensive overview of the downstream molecular targets affected by this compound treatment, supported by available quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Mechanism of Action and Downstream Effects
This compound's primary mechanism of action is the inhibition of PORCN, which prevents the palmitoylation of Wnt ligands, a critical step for their secretion and biological activity.[2][4] This leads to a significant reduction in the levels of active, secreted Wnt proteins, thereby attenuating downstream signaling cascades.
Canonical Wnt Pathway
In the canonical Wnt pathway, the inhibition of Wnt ligand secretion by this compound leads to the stabilization of the "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[1] This complex targets β-catenin for phosphorylation and subsequent proteasomal degradation.[1] As a result, the accumulation and nuclear translocation of β-catenin are significantly reduced.[5] In the nucleus, the diminished levels of β-catenin lead to decreased transcriptional activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) target genes.
Key downstream targets of the canonical Wnt pathway affected by this compound treatment include:
-
β-catenin: A central mediator of the canonical pathway. This compound treatment leads to a reduction in both cytoplasmic and nuclear β-catenin levels.[5]
-
AXIN2: A well-established direct target gene of the Wnt/β-catenin signaling pathway that functions in a negative feedback loop.[1][6][7][8][9][10] this compound treatment results in a dose-dependent decrease in AXIN2 mRNA levels.[5]
-
c-Myc: A proto-oncogene and a key transcriptional target of the Wnt pathway, involved in cell proliferation.[1][6][7][8][9][10] Inhibition of Wnt signaling by this compound is expected to downregulate c-Myc expression.
Non-Canonical Wnt Pathway
This compound's inhibition of Wnt ligand secretion also impacts the non-canonical Wnt pathways, including the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways.[3] However, specific quantitative data on the downstream effects of this compound on these pathways are limited in publicly available literature. Key mediators of these pathways that are logical downstream targets include:
-
RhoA and Rac1: Small GTPases involved in the PCP pathway, regulating cytoskeletal dynamics and cell polarity.[11][12][13][14][15]
-
JNK (c-Jun N-terminal kinase): A kinase in the PCP pathway that can be activated by non-canonical Wnt signaling.[16][17][18][19][20]
Quantitative Data
While specific dose-response data for the effect of this compound on the mRNA or protein levels of downstream targets are not extensively available in tabular format in the public domain, the following table summarizes the reported in vivo efficacy, which is a direct consequence of its impact on these downstream targets.
| Compound | Model | Dose (mg/kg) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MMTV-Wnt1 Mouse Model | 1 | Oral, daily | 52% | [1] |
| This compound | MMTV-Wnt1 Mouse Model | 3 | Oral, daily | 78% | [1] |
| This compound | MMTV-Wnt1 Mouse Model | 10 | Oral, daily | 94% | [1] |
Experimental Protocols
Western Blotting for β-catenin
This protocol details the steps for assessing the levels of β-catenin protein in cell lysates following treatment with this compound.
3.1.1. Materials
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
3.1.2. Procedure
-
Sample Preparation:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Verify transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Wnt Reporter Assay
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
3.2.1. Materials
-
HEK293T cells (or other suitable reporter cell line) stably transfected with a TCF/LEF-luciferase reporter construct.
-
Wnt3a-conditioned medium or recombinant Wnt3a.
-
This compound
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
3.2.2. Procedure
-
Cell Seeding:
-
Seed reporter cells in a 96-well plate.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound.
-
Stimulate the Wnt pathway by adding Wnt3a-conditioned medium or recombinant Wnt3a. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound relative to the stimulated control.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits PORCN, blocking Wnt secretion and downstream signaling.
Experimental Workflows
Caption: Workflow for Western Blot analysis of β-catenin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Translational kinetic‐pharmacodynamics of mRNA‐6231, an investigational mRNA therapeutic encoding mutein interleukin‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted repression of AXIN2 and MYC gene expression using designer TALEs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted repression of AXIN2 and MYC gene expression using designer TALEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear AXIN2 represses MYC gene expression (Journal Article) | OSTI.GOV [osti.gov]
- 11. RhoA Phosphorylation Induces Rac1 Release from Guanine Dissociation Inhibitor α and Stimulation of Vascular Smooth Muscle Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RhoA inhibits the nerve growth factor-induced Rac1 activation through Rho-associated kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous and independent tuning of RhoA and Rac1 activity with orthogonally inducible promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DIFFERENTIAL ACTIVATION OF RAC1 AND RHOA IN NEUROBLASTOMA CELL FRACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCK activates RhoA and Rac1 differentially through Galpha13 and Galphaq in mouse pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of JNK enhances TGF-beta1-activated Smad2 signaling in mouse embryonic lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preclinical Profile of GNF-6231: A Potent and Selective Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for GNF-6231, a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN). This compound represents a promising therapeutic candidate for Wnt-driven pathologies, including various forms of cancer.[1][2] By targeting PORCN, a membrane-bound O-acyltransferase, this compound effectively inhibits the secretion of all Wnt ligands, thereby blocking the activation of Wnt signaling pathways.[3][4][5]
Mechanism of Action: Targeting Wnt Ligand Secretion
The Wnt signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and migration.[6] Its aberrant activation is a known driver in numerous cancers.[1] The canonical Wnt pathway is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors.[7] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[6]
Porcupine (PORCN) is an enzyme residing in the endoplasmic reticulum that catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and biological activity.[2][4][5] this compound directly inhibits the enzymatic activity of PORCN, preventing Wnt palmitoylation and subsequent secretion.[2][3] This blockade of both autocrine and paracrine Wnt signaling leads to the downregulation of Wnt target genes and the inhibition of tumor cell proliferation in Wnt-dependent cancer models.[6]
References
GNF-6231: A Technical Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of GNF-6231, a potent and selective inhibitor of Porcupine (PORCN). It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of Wnt signaling, oncology, and medicinal chemistry. This document details the structure-activity relationship (SAR), mechanism of action, and key experimental protocols related to the characterization of this compound.
Executive Summary
This compound is a novel, orally bioavailable small molecule that targets the Wnt signaling pathway by inhibiting the membrane-bound O-acyltransferase Porcupine (PORCN).[1] Aberrant Wnt signaling is a known driver in various cancers, making PORCN a compelling therapeutic target.[1] this compound emerged from a systematic drug discovery campaign that began with a high-throughput cellular screen, leading to the identification of the lead compound, GNF-1331.[1] Subsequent optimization through structure-activity relationship (SAR) studies led to the discovery of this compound (also referred to as compound 19 in primary literature), which exhibits improved potency, selectivity, and pharmacokinetic properties.[1]
Mechanism of Action: Targeting Wnt Secretion
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PORCN, which resides in the endoplasmic reticulum.[2] PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on target cells.[1][2] By blocking this essential step, this compound effectively halts the secretion of all Wnt ligands, leading to the downregulation of the canonical Wnt/β-catenin signaling cascade.[2][3]
Structure-Activity Relationship (SAR) of this compound
The development of this compound from the initial hit GNF-1331 involved extensive SAR studies to enhance potency and drug-like properties. The key structural modifications and their impact on activity are summarized below.
In Vitro Potency and Selectivity
This compound demonstrates nanomolar potency in inhibiting PORCN. The following table summarizes the in vitro activity of this compound and its precursor.
| Compound | PORCN IC50 (nM) | Off-Target Activity (at 10 µM) | Reference |
| GNF-1331 | 12 | - | [1][4] |
| This compound (19) | 0.8 | No appreciable activity against a panel of >200 off-targets | [1][5] |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across multiple preclinical species, with good oral bioavailability.
| Species | Oral Bioavailability (%) | Vss (L/kg) | Plasma Protein Binding (%) | Reference |
| Mouse | 72 | 0.57 | 88.0 | [6] |
| Rat | 96 | 0.70 | 83.1 | [6] |
| Dog | 88 | 0.25 | 90.9 | [6] |
| Monkey | - | - | 71.2 | [6] |
| Human | - | - | 95.0 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Wnt/β-Catenin Reporter Co-Culture Assay
This cell-based assay is fundamental for assessing the potency of PORCN inhibitors in a biologically relevant context.
Principle: A "producer" cell line expressing a Wnt ligand is co-cultured with a "reporter" cell line containing a Wnt-responsive luciferase reporter construct. Inhibition of PORCN in the producer cells prevents Wnt secretion, leading to a dose-dependent decrease in the luciferase signal from the reporter cells.[7]
Methodology:
-
Cell Lines:
-
Producer cells: L-Wnt3A cells, which constitutively express and secrete Wnt3a.
-
Reporter cells: TM3 Wnt-Luc cells containing a TCF/LEF-driven firefly luciferase reporter construct.[6]
-
-
Procedure:
-
The two cell lines are co-cultured in a 384-well plate in DMEM supplemented with 2% (v/v) FBS.[6]
-
This compound is added at various concentrations.
-
After 24 hours of incubation, the firefly luciferase activity is measured using a commercially available assay system (e.g., Bright-Glo Luciferase Assay System).[6]
-
-
Data Analysis:
-
The IC50 value is calculated, representing the concentration of this compound that causes a 50% reduction in the luciferase signal compared to the vehicle-treated control.[7]
-
In Vivo MMTV-WNT1 Xenograft Tumor Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound in a Wnt-dependent cancer.
Principle: The Mouse Mammary Tumor Virus (MMTV)-Wnt1 transgenic mouse model develops mammary tumors driven by the overexpression of the Wnt1 oncogene.[8][9] These tumors are implanted into host mice to assess the efficacy of Wnt pathway inhibitors.
Methodology:
-
Tumor Implantation:
-
Tumor fragments from an MMTV-Wnt1 transgenic mouse are subcutaneously implanted into the flank of host mice.[10]
-
-
Tumor Growth and Staging:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Mice are then randomized into treatment and vehicle control groups.
-
-
Compound Administration:
-
This compound is administered orally, once daily, for a specified period (e.g., 2 weeks).[5]
-
-
Monitoring:
-
Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: Volume = (length × width²)/2.[10]
-
Animal body weight and overall health are monitored.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, a single dose of this compound can be administered, and tumors collected after a short period (e.g., 4 hours) to measure the levels of the Wnt target gene Axin2 mRNA via qPCR to confirm pathway inhibition.[5]
-
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine that has demonstrated robust anti-tumor efficacy in preclinical models of Wnt-driven cancer.[1] Its favorable drug-like properties are a direct result of a well-executed medicinal chemistry campaign guided by systematic SAR studies.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating this compound and the broader field of Wnt signaling inhibition.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of MMTV-Wnt-1 transgenic mice for studying the genetic basis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for GNF-6231: An In Vitro Efficacy and Mechanism of Action Toolkit
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of all Wnt ligands.[1][2][3][4] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers and other diseases.[4][5] These application notes provide a comprehensive guide to the in vitro evaluation of this compound, offering detailed protocols for key assays to determine its efficacy and elucidate its mechanism of action. The included methodologies cover Wnt signaling reporter assays, downstream target gene expression analysis, cell viability assessment, and long-term clonogenic survival.
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][4][6] Aberrant activation of this pathway, often through mutations in downstream components or overexpression of Wnt ligands, is a key driver of tumorigenesis in a variety of cancers.[1][5] The Porcupine (PORCN) enzyme, located in the endoplasmic reticulum, plays a pivotal role in the canonical Wnt signaling cascade by catalyzing the palmitoylation of Wnt ligands, a requisite step for their secretion and biological activity.[3][6]
This compound has emerged as a highly potent and selective small molecule inhibitor of PORCN, with a biochemical half-maximal inhibitory concentration (IC50) of approximately 0.8 nM.[2][7] Its mechanism of action, which involves the blockade of Wnt ligand secretion, makes it an invaluable tool for studying Wnt-dependent processes and a promising therapeutic candidate for Wnt-driven pathologies.[1][3] This document provides detailed protocols for the in vitro characterization of this compound, enabling researchers to robustly assess its impact on the Wnt signaling pathway and on cancer cell proliferation and survival.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Wnt signaling pathway, the point of intervention for this compound, and a typical experimental workflow for its in vitro characterization.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine (PORCN).
Caption: General experimental workflow for the in vitro characterization of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in key in vitro assays. Optimal concentrations and outcomes may vary depending on the specific cell line and experimental conditions.
| Biochemical Assay | Target | This compound IC50 |
| Enzyme Activity Assay | Porcupine (PORCN) | ~0.8 nM[2][7] |
| Cell-Based Assays | Cell Line | Assay Type | This compound Concentration Range | Expected Outcome |
| HEK293T | TCF/LEF Reporter | 0.1 nM - 1 µM | Dose-dependent decrease in luciferase activity | |
| Various Cancer Cell Lines | Axin2 qPCR | 1 nM - 1 µM | Dose-dependent decrease in Axin2 mRNA levels[2] | |
| Wnt-dependent Cancer Cells | MTT/MTS Assay | 0.1 nM - 10 µM | Dose-dependent decrease in cell viability[1] | |
| Wnt-dependent Cancer Cells | Colony Formation Assay | 1 nM - 100 nM | Dose-dependent reduction in colony number and size[8] |
Experimental Protocols
Wnt Co-culture Reporter Assay
This assay measures the inhibition of paracrine Wnt signaling.
-
Principle: "Producer" cells engineered to express a Wnt ligand (e.g., L-Wnt3a cells) are co-cultured with "Reporter" cells containing a Wnt-responsive luciferase reporter (e.g., HEK293T cells with a TCF/LEF-luciferase construct). Inhibition of PORCN in the producer cells prevents Wnt3a secretion, leading to a reduced luciferase signal in the reporter cells.[7]
-
Materials:
-
L-Wnt3a cells (ATCC® CRL-2647™)
-
HEK293T TCF/LEF-luciferase reporter cell line
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Protocol:
-
Day 1: Seed Reporter Cells: Plate the HEK293T TCF/LEF-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 30,000 - 40,000 cells per well in 100 µL of complete medium.[5]
-
Incubate overnight at 37°C, 5% CO2.
-
Day 2: Compound Treatment and Co-culture:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the reporter cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Trypsinize and resuspend L-Wnt3a producer cells. Add 50 µL of L-Wnt3a cell suspension (at a density of approximately 40,000 cells/well) to each well containing the reporter cells and this compound.
-
-
Day 3: Luciferase Assay:
-
Incubate the co-culture for 24 hours at 37°C, 5% CO2.[7]
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no cells).
-
Normalize the data to a vehicle control (DMSO-treated co-culture).
-
Plot the normalized luminescence against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
-
Quantitative PCR (qPCR) for Axin2 Expression
This protocol measures the effect of this compound on a direct downstream target of the canonical Wnt pathway.
-
Principle: Axin2 is a direct target gene of β-catenin/TCF-mediated transcription and serves as a robust biomarker for canonical Wnt pathway activity.[9][10][11] Inhibition of Wnt signaling by this compound is expected to decrease Axin2 mRNA levels.[2]
-
Materials:
-
Wnt-responsive cell line (e.g., HCT116, SW480)
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RNA isolation kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
qPCR instrument
-
Primers for Axin2 and a housekeeping gene (e.g., GAPDH or ACTB)
-
-
Protocol:
-
Day 1: Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency after 24 hours.
-
Allow cells to attach overnight.
-
-
Day 2: this compound Treatment:
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Day 3/4: RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a preferred RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using primers specific for Axin2 and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of Axin2 using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
-
Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[13][14]
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Day 1: Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate overnight to allow for cell attachment.
-
-
Day 2: Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions or vehicle control.
-
-
Day 4/5: MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the clonogenic survival of single cells.
-
Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a sensitive assay to determine the long-term effects of cytotoxic or cytostatic agents.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)[1]
-
PBS
-
-
Protocol:
-
Day 1: Cell Seeding:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow cells to attach overnight.
-
-
Day 2: Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, changing the medium with the respective treatments every 2-3 days, until visible colonies are formed in the control wells.[1]
-
-
Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.[1]
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.[1]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of Wnt signaling in health and disease. Its high potency and selectivity for PORCN make it a precise instrument for modulating Wnt ligand secretion. The protocols provided herein offer a robust framework for researchers to design and execute in vitro assays to characterize the effects of this compound on Wnt pathway activity, cell viability, and long-term proliferative capacity. As with any experimental system, optimization of these protocols for specific cell lines and research questions is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. A novel Axin2 knock‐in mouse model for visualization and lineage tracing of WNT/CTNNB1 responsive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor cell colony formation in culture by a monoclonal antibody to endogenous lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of AXIN2 expression by beta-catenin-T cell factor. A feedback repressor pathway regulating Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Inhibition of parental tumor colony formation by cells from a semi allogeneic mixed spleen cell reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of colony formation in agarose of metastatic human breast carcinoma and melanoma cells by synthetic glycoamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF-6231 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is a critical enzyme in the Wnt signaling pathway, responsible for the palmitoylation of Wnt ligands, a necessary step for their secretion and biological activity.[2][3] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting both canonical and non-canonical Wnt signaling pathways.[4][5] Dysregulated Wnt signaling is a known driver in various cancers, making this compound a valuable tool for preclinical research in Wnt-driven cancer models.[1][6] These application notes provide detailed protocols for the use of this compound in murine cancer models, with a focus on the widely used MMTV-Wnt1 mouse model.
Mechanism of Action: Inhibition of Wnt Signaling
This compound targets PORCN in the endoplasmic reticulum, preventing the palmitoylation of Wnt ligands. This action halts the secretion of Wnt proteins, leading to the downregulation of the Wnt signaling cascade. In the canonical pathway, this prevents the stabilization and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival, such as AXIN2 and c-Myc.[3][4]
Figure 1: Wnt Signaling Pathway Inhibition by this compound.
Quantitative Data
In Vitro Potency & Preclinical Pharmacokinetics
This compound demonstrates high potency for PORCN inhibition and favorable pharmacokinetic properties in preclinical species.
| Parameter | Value | Species | Reference |
| PORCN Inhibition (IC50) | ~0.8 nM | - | [4] |
| Oral Bioavailability | 72% | Mouse | [4] |
| Systemic Clearance (CL) | Low | Mouse | [4] |
| Terminal Half-life (t1/2) | 2.4 h | Mouse | [4] |
In Vivo Efficacy in MMTV-Wnt1 Mouse Model
This compound has shown significant anti-tumor efficacy in the MMTV-Wnt1 transgenic mouse model, a well-established model for Wnt-driven breast cancer.
| Tumor Model | Dosing | Outcome | Reference |
| MMTV-WNT1 Xenograft | 3 mg/kg, oral, daily | Robust antitumor efficacy | [4] |
| MMTV-WNT1 Xenograft | 0.3 mg/kg/day for 14 days | 15% Tumor Growth Inhibition | [7] |
| MMTV-WNT1 Xenograft | 1 mg/kg/day for 14 days | -74% Tumor Regression | [7] |
| MMTV-WNT1 Xenograft | 3 mg/kg/day for 14 days | Tumor Regression | [7] |
| MMTV-WNT1 Xenograft | 3 mg/kg (single dose) | Maximum inhibition of Axin2 mRNA levels in tumor at 6 hours | [7] |
Experimental Protocols
In Vivo Efficacy Study Workflow
Figure 2: In Vivo Efficacy Study Workflow.
Detailed Methodology: MMTV-Wnt1 Xenograft Model and this compound Treatment
This protocol details the establishment of tumors from MMTV-Wnt1 transgenic mice and subsequent treatment with this compound.
Materials:
-
MMTV-Wnt1 transgenic mice with spontaneous mammary tumors
-
Immunocompromised recipient mice (e.g., Nude or SCID)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water)[8]
-
Sterile surgical instruments
-
Matrigel (optional)
-
Calipers
-
Oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)[8]
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation:
-
Harvest mammary tumors from MMTV-Wnt1 transgenic mice under sterile conditions.[1]
-
Mechanically dissociate the tumor tissue into small fragments of approximately 2-3 mm³.[1]
-
Anesthetize recipient immunocompromised mice.
-
Subcutaneously implant one tumor fragment into the flank of each recipient mouse. A mixture with Matrigel can be used to improve the tumor take rate.[1]
-
-
Tumor Growth Monitoring:
-
This compound Preparation and Administration:
-
Randomize mice into treatment and control groups (n=8-10 per group is recommended).[7]
-
Prepare the this compound suspension. A common vehicle is 0.5% (w/v) methylcellulose and 0.5% (v/v) Tween 80 in sterile water.[8] Vigorously vortex or sonicate to ensure a uniform suspension.[8]
-
A dosing range of 3-10 mg/kg has been referenced for similar Porcupine inhibitors in this model.[1]
-
Administer this compound or vehicle to the respective groups via oral gavage daily.[1]
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the treatment period.[4]
-
Monitor the overall health of the animals for any signs of toxicity.[7]
-
At the end of the study (e.g., after 14-21 days or when control tumors reach a predetermined size), euthanize the mice.[7]
-
Excise the tumors for further pharmacodynamic analysis.[1]
-
Pharmacodynamic Analysis of Wnt Signaling Inhibition
This protocol outlines the assessment of Wnt pathway inhibition in tumor tissue by measuring the expression of the downstream target gene, Axin2.[4]
Materials:
-
Excised tumors from the in vivo study
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Axin2 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the excised tumor tissue.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, primers for Axin2 and the housekeeping gene, and a qPCR master mix.
-
Run samples from both the this compound-treated and vehicle control groups.
-
-
Data Analysis:
-
Calculate the relative expression of Axin2 using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the Axin2 expression levels between the treated and control groups to determine the extent of Wnt pathway inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt signaling pathway in cancer.[1] Its potent and selective inhibition of Porcupine provides a means to study the therapeutic potential of targeting Wnt ligand secretion in various preclinical cancer models.[4] The protocols provided here offer a framework for conducting in vivo efficacy and pharmacodynamic studies with this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
GNF-6231 Formulation for Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of GNF-6231, a potent and selective Porcupine (PORCN) inhibitor, for oral gavage in preclinical research models. Proper formulation is critical to ensure accurate dosing, bioavailability, and experimental reproducibility.
Introduction
This compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt ligands.[1] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[2] Due to its oral bioavailability, this compound is a valuable tool for in vivo studies investigating Wnt-driven pathologies.[3]
This document outlines two primary formulation strategies for this compound for oral gavage: a solution-based formulation and a suspension-based formulation.
Data Presentation
The following tables summarize the solubility of this compound in various solvents and common in vivo formulations, as well as typical dosage ranges used in preclinical models.
Table 1: Solubility of this compound
| Solvent/Formulation | Solubility | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL | ≥ 80.27 mM | Hygroscopic; use of a new, unopened bottle is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | ≥ 6.69 mM | Forms a clear solution. |
| 10% DMSO, 90% Corn oil | ≥ 3 mg/mL | ≥ 6.69 mM | Clear solution. Use with caution for dosing periods longer than two weeks. |
| 0.5% (w/v) Methylcellulose (B11928114), 0.5% (v/v) Tween 80 in water | - | - | Forms a homogenous suspension. |
Table 2: In Vivo Dosage of this compound for Oral Gavage
| Animal Model | Dosage Range | Dosing Frequency | Duration | Observed Effect |
| MMTV-WNT1 Xenograft | 0.3 - 3 mg/kg | Once daily | 2 weeks | Antitumor activity. |
| MMTV-WNT1 Xenograft | 3 mg/kg (single dose) | Once | N/A | Reduction of Wnt target gene Axin2 mRNA. |
Signaling Pathway and Experimental Workflow
Figure 1: this compound inhibits the Wnt signaling pathway by blocking PORCN-mediated Wnt ligand secretion.
Figure 2: Experimental workflow for an in vivo study using this compound oral gavage.
Experimental Protocols
Protocol 1: Preparation of Solution-Based Formulation (1 mg/mL)
This protocol yields a clear solution of this compound suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh 10 mg of this compound powder and place it in a sterile conical tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]
-
-
Prepare the vehicle.
-
In a separate sterile conical tube, add 4 mL of PEG300.
-
-
Combine the stock solution and vehicle.
-
Add the 1 mL of this compound/DMSO stock solution to the 4 mL of PEG300.
-
Mix thoroughly by vortexing.
-
-
Add Tween-80.
-
Add 0.5 mL of Tween-80 to the mixture.
-
Vortex until the solution is clear and homogenous.
-
-
Add Saline.
-
Add 4.5 mL of sterile saline to bring the total volume to 10 mL.
-
Vortex thoroughly to ensure a uniform solution.
-
-
Final Formulation.
-
The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the solution for any precipitation before use. If precipitation occurs, the formulation may need to be prepared fresh daily.
-
Protocol 2: Preparation of Suspension-Based Formulation
This protocol is suitable for studies where a suspension is preferred.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween-80 (Polysorbate 80)
-
Sterile water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Heating plate
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the 0.5% (w/v) Methylcellulose and 0.5% (v/v) Tween 80 vehicle.
-
For 100 mL of vehicle, heat approximately 30 mL of sterile water to 60-80°C.
-
In a separate beaker with a magnetic stir bar, add 0.5 g of methylcellulose powder.
-
Slowly add the heated water to the methylcellulose powder while stirring to create a uniform slurry.
-
Remove the beaker from the heat and add the remaining 70 mL of cold sterile water while continuing to stir.
-
Place the beaker in an ice bath and continue stirring until the solution becomes clear and viscous.
-
-
Prepare the this compound suspension.
-
Calculate the required amount of this compound based on the desired final concentration and total volume needed.
-
Accurately weigh the this compound powder and place it in a sterile conical tube.
-
Add the appropriate volume of the prepared methylcellulose/Tween 80 vehicle to the this compound powder.
-
Vortex the suspension vigorously for 5-10 minutes to ensure it is uniform.[5]
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.[5]
-
-
Final Formulation.
-
Visually inspect the suspension for uniformity before each use.
-
Vortex briefly before drawing each dose to ensure a homogenous suspension is administered.[5]
-
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Dose Calculation.
-
Acclimate mice to handling for several days prior to the start of the experiment.
-
Weigh each mouse to determine the correct dosing volume based on its body weight and the desired dose (mg/kg).
-
-
Gavage Needle Measurement.
-
To ensure proper placement and avoid injury, measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark the needle if necessary.[3]
-
-
Dose Administration.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Gently restrain the mouse.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
Caution: Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the formulation.[3]
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Continue with the dosing schedule as required by the experimental design.
-
Safety Precautions
-
Follow all institutional and national guidelines for the care and use of laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and preparing formulations.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
References
- 1. researchgate.net [researchgate.net]
- 2. gadconsulting.com [gadconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Determining the Potency of GNF-6231 in Cancer Cells: A Guide to IC50 Determination
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of GNF-6231 in cancer cell lines. This compound is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of Wnt ligands.[1][2][3] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival and is frequently dysregulated in various cancers.[3][4] This application note details the mechanism of action of this compound, provides a detailed protocol for assessing its anti-proliferative effects using a standard cell viability assay, and includes recommendations for data analysis and presentation.
Introduction: this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial cellular cascade involved in embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is a known driver in numerous cancers, making it a compelling target for therapeutic intervention.[3][5] The secretion of Wnt proteins, the signaling molecules of this pathway, is dependent on a post-translational modification called palmitoylation, which is catalyzed by the enzyme Porcupine (PORCN).[4][5]
This compound is a potent and selective inhibitor of PORCN.[1][2][3] By targeting PORCN, this compound prevents the palmitoylation and subsequent secretion of all Wnt ligands, effectively shutting down Wnt-driven tumorigenesis at its source.[3][5] This mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent for Wnt-dependent cancers.[1][5]
Data Presentation: Potency of this compound
The potency of this compound is typically assessed through its IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. While specific anti-proliferative IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain, its high potency against PORCN has been established.[4]
| Parameter | Value | Assay | Reference |
| IC50 (Porcupine) | 0.8 nM | Biochemical Assay | [4] |
| In Vivo Efficacy | Tumor regression at 3 mg/kg | MMTV-WNT1 xenograft model | [6][7] |
| Cytotoxicity | Non-cytotoxic up to 20 µM | Not specified | [4] |
Note: Researchers are encouraged to determine the IC50 of this compound in their specific cancer cell lines of interest using the protocols outlined below.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[8][9]
Materials
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Drug Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[10]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[9]
-
A vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) must be included.[9][10]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.[9]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[9]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[9]
-
Plot the percentage of cell viability against the logarithm of the drug concentration.[11]
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism).[9][11]
-
Mandatory Visualizations
This compound Mechanism of Action in the Wnt Signaling Pathway
Caption: Mechanism of this compound in the Wnt signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a potent inhibitor of the Wnt signaling pathway with significant potential for cancer research and therapeutic development.[1] The protocols and information provided in this document offer a solid foundation for researchers to accurately determine the IC50 of this compound in various cancer cell lines, thereby facilitating the evaluation of its anti-proliferative effects and its potential as a targeted anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
GNF-6231 Treatment for Organoid Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways.[3][4] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling.[1][5]
The Wnt signaling pathway is a crucial regulator of embryonic development, adult tissue homeostasis, and its aberrant activation is a known driver in numerous cancers.[6][7] Organoids, self-organizing 3D structures derived from stem cells that recapitulate key aspects of organ structure and function, are increasingly used as physiologically relevant models in developmental biology and disease modeling.[4] As Wnt signaling is fundamental for the self-renewal and differentiation of stem cells in many tissues from which organoids are derived (e.g., intestine, colon, liver), this compound provides a powerful tool for investigating the role of Wnt pathway inhibition on organoid formation, growth, and differentiation.[4]
Mechanism of Action
This compound targets PORCN within the endoplasmic reticulum. This inhibition prevents the palmitoylation of Wnt ligands, which is essential for their binding to the carrier protein Wntless (WLS) and their subsequent secretion.[8] This blockade of Wnt ligand secretion leads to the downregulation of downstream Wnt signaling cascades.[2]
This compound inhibits PORCN, blocking Wnt ligand secretion and subsequent pathway activation.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Reference |
| PORCN Inhibition (IC50) | ~0.8 nM | [1][9] |
| Wnt3a Co-culture RGA (IC50) | 0.8 nM | [10] |
In Vivo Efficacy of this compound in MMTV-WNT1 Xenograft Model
| Dosing | Outcome | Reference |
| 0.3 - 3 mg/kg, p.o., once daily for 2 weeks | Dose-dependent tumor regression | [9] |
| 3 mg/kg, oral | Robust antitumor efficacy | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).[4]
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[4]
Protocol 2: this compound Treatment of Organoids
This protocol provides a general framework for treating established organoid cultures with this compound. The optimal working concentration should be determined empirically for each organoid system. A starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.[4]
Materials:
-
Established organoid cultures in extracellular matrix (e.g., Matrigel)
-
Complete organoid culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Prepare Treatment Media : Prepare the complete organoid culture medium containing the desired final concentrations of this compound. Perform a serial dilution of the this compound stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute 1:1000. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.[4]
-
Media Change and Treatment : Carefully aspirate the old medium from the organoid cultures.
-
Add Treatment Media : Add the prepared this compound-containing media or vehicle control media to the respective wells.[4]
-
Incubation : Culture the organoids at 37°C in a 5% CO2 incubator for the desired treatment duration.[4] The incubation time will depend on the specific experimental endpoint (e.g., 24-72 hours for proliferation assays, longer for differentiation studies).
-
Analysis : Following incubation, organoids can be harvested for various downstream analyses, including brightfield imaging, cell viability assays, qPCR, or immunofluorescence.
Experimental workflow for this compound treatment of organoids.
Protocol 3: Analysis of Wnt Target Gene Expression by qPCR
This protocol allows for the confirmation of this compound's inhibitory activity on the Wnt pathway in organoids.
Procedure:
-
Harvest Organoids : Aspirate the culture medium and wash the organoid domes with cold PBS.[4]
-
Lyse Organoids : Add RNA lysis buffer directly to the wells to lyse the organoids within the extracellular matrix. Scrape the wells to ensure complete lysis.[4]
-
RNA Extraction : Isolate total RNA from the organoid lysates using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[1]
-
qPCR : Perform quantitative PCR using primers specific for Wnt target genes (e.g., AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[1]
-
Data Analysis : Analyze the qPCR data to determine the relative expression levels of Wnt target genes in this compound-treated organoids compared to the vehicle control.
Protocol 4: Immunofluorescent Staining of Organoids
This protocol can be used to visualize the effects of this compound on organoid morphology, proliferation, and differentiation.
Procedure:
-
Fixation : Gently remove the culture medium and wash the organoids with PBS. Fix the organoids in 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.
-
Permeabilization : Wash the fixed organoids with PBS and permeabilize with a buffer containing a detergent (e.g., 0.5% Triton X-100 in PBS) for 2-4 hours at room temperature or overnight at 4°C.
-
Blocking : Block non-specific antibody binding by incubating the organoids in a blocking buffer (e.g., 5% horse serum in the permeabilization buffer) for at least 1-2 hours.
-
Primary Antibody Incubation : Incubate the organoids with primary antibodies diluted in blocking buffer overnight at 4°C. Examples of relevant primary antibodies include anti-Ki67 for proliferation and markers specific to the differentiated cell types of the organoid model.
-
Secondary Antibody Incubation : Wash the organoids multiple times with PBS. Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 2-4 hours at room temperature or overnight at 4°C.
-
Nuclear Staining and Mounting : Wash the organoids with PBS and counterstain with a nuclear stain such as DAPI. Mount the stained organoids for imaging.
-
Imaging : Acquire images using a confocal microscope.
Troubleshooting and Considerations
-
Solubility : this compound has limited aqueous solubility. Ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent precipitation.[11]
-
Cell Line Dependence : The sensitivity of organoids to this compound will depend on their reliance on secreted Wnt ligands for survival and proliferation. Organoids with mutations downstream of Wnt ligand secretion (e.g., in APC or β-catenin) may be insensitive to Porcupine inhibitors.[11]
-
On-Target Toxicities : As Wnt signaling is crucial for the homeostasis of certain adult tissues, long-term or high-dose treatment with this compound may lead to on-target toxicities in organoid models that recapitulate these tissues (e.g., intestinal organoids).[6] Careful dose-response and time-course experiments are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xmobio.com [xmobio.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
GNF-6231 Technical Support Center: Preventing Precipitation in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of GNF-6231 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic small molecule that is soluble in organic solvents like DMSO but largely insoluble in aqueous solutions such as cell culture media.[1] Precipitation typically occurs when the DMSO stock solution of this compound is diluted into the aqueous culture medium, causing the compound to fall out of solution.[2][3] The final concentration of DMSO in the media is a critical factor; if it is not sufficiently low, precipitation can occur.[1][2]
Q2: What is the recommended solvent and stock solution concentration for this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][4] this compound is soluble in DMSO at concentrations of ≥ 36 mg/mL, which is approximately 80.27 mM.[2][3][5] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[3][6]
Q3: How can I prevent this compound from precipitating when I add it to my cell culture?
A3: To prevent precipitation, it is crucial to ensure rapid and thorough mixing when diluting the DMSO stock solution into your culture medium. Adding the this compound stock solution to the medium with vigorous vortexing is recommended.[2] Additionally, maintaining a low final DMSO concentration in the culture medium, typically ≤ 0.1%, is essential to keep the compound in solution.[1][2] For some applications, the use of a non-ionic surfactant like Tween-80 or the presence of serum (e.g., FBS) in the media can also help improve solubility.[3]
Q4: My this compound has already precipitated in the media. What should I do?
A4: If you observe precipitation, it is best to discard the prepared medium and make a fresh solution. The effective concentration of this compound in a solution with precipitate will be unknown and will lead to inconsistent and unreliable experimental results.[1] To avoid this, always visually inspect the medium for any signs of precipitation after adding the compound.[1]
Q5: How should I store my this compound stock solution to maintain its integrity?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to culture medium. | - Final DMSO concentration is too high.- Inadequate mixing. | - Ensure the final DMSO concentration in the medium is ≤ 0.1%.[1][2]- Add the this compound stock solution dropwise while vigorously vortexing the medium.[2] |
| Cloudiness or precipitate appears in the medium during incubation. | - Compound is coming out of solution over time. | - Consider using a lower concentration of this compound if experimentally feasible.- For long-term experiments, replenish the medium with freshly prepared this compound at regular intervals.[7] |
| Inconsistent experimental results. | - Variable effective concentration of this compound due to precipitation. | - Prepare fresh dilutions of this compound for each experiment.- Visually confirm the absence of precipitate in the medium before adding it to the cells.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 448.49 g/mol )[8]
-
Anhydrous, high-purity DMSO[9]
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 223 µL of DMSO to 1 mg of this compound powder.[3]
-
Vortex the solution vigorously until the compound is fully dissolved. If necessary, gentle warming to 37°C or sonication in a water bath can aid dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium. Remember to keep the final DMSO concentration at or below 0.1%.
-
In a sterile conical tube, add the required volume of pre-warmed complete culture medium.
-
While vigorously vortexing the culture medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Continue to vortex for an additional 10-15 seconds to ensure thorough mixing.
-
Visually inspect the medium to ensure there is no precipitate. The solution should be clear.
-
Use the freshly prepared this compound working solution immediately.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
References
GNF-6231 Technical Support Center: Enhancing Bioavailability for Preclinical Research
Welcome to the GNF-6231 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the oral bioavailability of this compound for experimental success. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Common Bioavailability Issues
This guide addresses specific issues that may arise during the preparation and administration of this compound, potentially impacting its bioavailability.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in Aqueous Solution | This compound is a hydrophobic molecule with low aqueous solubility.[1] Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to crash out of solution. | 1. Lower Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible, ideally under 0.5%, to minimize cellular toxicity and precipitation.[2] 2. Use of Surfactants: Incorporate non-ionic surfactants such as Tween-80 or Pluronic F-68 into your final dilution buffer to improve solubility.[2] 3. Stepwise Dilution: Perform serial dilutions of your DMSO stock into the final aqueous buffer to avoid rapid changes in solvent polarity.[2] 4. Formulation with Excipients: For in vivo studies, use established formulation vehicles. (See detailed protocols below). |
| Inconsistent or Low In Vivo Efficacy | Poor bioavailability due to suboptimal formulation or administration technique. The compound may not be fully dissolved or absorbed. | 1. Ensure Complete Dissolution: Visually inspect your formulation to ensure this compound is fully dissolved before administration. If not, gentle warming to 37°C or sonication can aid dissolution.[2] 2. Appropriate Vehicle Selection: Utilize a vehicle known to enhance the solubility and absorption of hydrophobic compounds. Common choices include combinations of DMSO, PEG300, Tween-80, and saline, or corn oil.[3][4] 3. Correct Gavage Technique: For oral administration, ensure proper gavage technique to deliver the full dose to the stomach. |
| Compound Instability in Formulation | This compound, like many small molecules, can degrade over time, especially in certain solvents or at inappropriate storage temperatures. | 1. Freshly Prepare Formulations: It is best practice to prepare formulations fresh before each experiment. 2. Proper Storage of Stock Solutions: Store DMSO stock solutions of this compound at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2] Aliquot stocks to avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[5] this compound is soluble in DMSO at concentrations of ≥ 36 mg/mL.[1] It is advisable to use a new, high-purity, and low-water content bottle of DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 37°C or using an ultrasonic bath to aid in dissolution.[2] Ensure you are using a fresh bottle of anhydrous DMSO.[2]
Q3: this compound is reported to have good oral bioavailability. Why do I need a specific formulation?
A3: While this compound has demonstrated good oral bioavailability in preclinical species (72-96%), this is achieved when dosed in appropriate solution formulations.[6][7] Direct administration of the powdered compound or a poorly formulated suspension will likely result in low and variable absorption. A formulation vehicle enhances solubility in gastrointestinal fluids, which is a prerequisite for absorption.
Q4: Can I use a simple suspension of this compound in water with a suspending agent like carboxymethyl cellulose (B213188) (CMC)?
A4: While a homogeneous suspension in CMC-Na (≥5 mg/mL) is a possible formulation, a solution-based formulation is generally preferred for compounds with poor aqueous solubility to ensure consistent dosing and maximize absorption.[7] If a suspension is used, ensure it is homogeneous and well-mixed before each administration.
Q5: How does this compound work?
A5: this compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[8][9][10] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[9][11] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, effectively shutting down Wnt signaling.[9][10][12]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and solubility data for this compound.
Table 1: Preclinical Pharmacokinetics of this compound [8]
| Species | Oral Bioavailability (%) | Systemic Clearance (CL) | Terminal Half-life (t1/2) |
| Mouse | 72% | Low | 2.4 h |
| Rat | 96% | Low | 2.8 h |
| Dog | 85% | Low | 8.9 h |
Table 2: Solubility of this compound in Common Solvents and Formulations [1]
| Solvent/Formulation | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL | ≥ 80.27 mM | Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 5 mg/mL | 11.14 mM | |
| Water | Insoluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | ≥ 6.69 mM | Results in a clear solution suitable for in vivo use.[3] |
| 10% DMSO, 90% Corn oil | ≥ 3 mg/mL | ≥ 6.69 mM | Forms a clear solution. Caution for dosing periods longer than two weeks.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol details the preparation of a high-concentration stock solution for in vitro and in vivo use.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh 1 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 223 µL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is fully dissolved. A brief sonication or warming to 37°C can be used to facilitate dissolution if needed.
-
Visually inspect the solution to ensure no solid particulates remain.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for Oral Gavage (PEG300/Tween-80 Vehicle)
This protocol describes the preparation of a solution formulation suitable for oral administration in mice.[4]
Materials:
-
This compound stock solution in DMSO (e.g., 30 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure (to prepare 1 mL of a 3 mg/mL dosing solution):
-
Prepare a 30 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 30 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is uniform and clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix thoroughly to ensure a homogeneous, clear solution. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer to animals based on body weight. For example, a 100 µL dose for a 20g mouse would deliver 300 µg of this compound, equivalent to a 15 mg/kg dose. Adjust concentration as needed for your target dose.
Signaling Pathway Diagram
This compound inhibits the Wnt signaling pathway by targeting Porcupine (PORCN).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
GNF-6231 Technical Support Center: Stability in DMSO Stock Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GNF-6231 in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and proper handling of this potent Porcupine (PORCN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations of at least 36 mg/mL, which is approximately 80.27 mM.[2][3] Some suppliers suggest that using a new, unopened bottle of DMSO is advisable as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[2]
Q3: How should I prepare a this compound DMSO stock solution?
A3: To prepare a stock solution, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation. Add the desired volume of fresh DMSO to the powder. To aid dissolution, you can vortex the solution and, if necessary, gently warm it to 37°C or use sonication.[2][3]
Q4: What are the recommended storage conditions for this compound DMSO stock solutions?
A4: For optimal stability, this compound DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at low temperatures.[2] Recommendations from various suppliers are summarized in the table below.
Q5: How long can I store this compound in DMSO?
A5: The recommended storage duration for this compound in DMSO varies by temperature. It is generally advised to use freshly prepared solutions whenever possible. For long-term storage, refer to the summary table below.
Q6: Can I store this compound in aqueous solutions?
A6: It is not recommended to store this compound in aqueous buffers for extended periods as the compound is insoluble in water and its stability is limited. Working solutions in aqueous media should be prepared fresh from a DMSO stock for each experiment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration |
| DMSO | ≥ 36 mg/mL | ~80.27 mM |
| Ethanol | 5 mg/mL | ~11.14 mM |
| Water | Insoluble | N/A |
Table 2: Recommended Storage Conditions for this compound DMSO Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 2 years | MedchemExpress[1] |
| -20°C | Up to 1 year | MedchemExpress[1] |
| -80°C | Up to 6 months | GlpBio[1] |
| -20°C | Up to 1 month | GlpBio[1] |
Note: APExBIO advises against long-term storage and recommends using solutions soon after preparation.[1]
Troubleshooting Guide
Q: My this compound is not fully dissolving in DMSO. What should I do?
A: If you are having trouble dissolving this compound in DMSO, try the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using a new, high-purity, anhydrous bottle of DMSO, as absorbed water can affect solubility.[2]
-
Gentle Warming: Warm the solution to 37°C and vortex it.[2][3]
-
Sonication: Use an ultrasonic bath to help disperse and dissolve the compound.[2]
Q: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment. How can I fix this?
A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to prevent this:
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to minimize both precipitation and potential toxicity to cells.
-
Use of Surfactants: Consider adding a non-ionic surfactant like Tween-80 or Pluronic F-68 to your dilution buffer to improve solubility.
-
Presence of Serum: If your experimental setup allows, the presence of serum (e.g., FBS) can help keep the compound in solution through protein binding.
-
Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure rapid and thorough mixing.
Q: My experimental results are inconsistent or show a lack of this compound activity. What could be the cause?
A: Inconsistent results or a lack of activity could be due to several factors related to the stability of your this compound stock solution:
-
Improper Storage: Storing the stock solution at room temperature or subjecting it to multiple freeze-thaw cycles can lead to degradation. Ensure you are following the recommended storage conditions and aliquoting your stock.
-
Degraded Compound: If the stock solution is old or has been stored improperly, the this compound may have degraded. It is best to use a freshly prepared stock solution or one that has been stored correctly for a validated period.
-
Precipitation: The compound may have precipitated out of solution either in the stock vial or upon dilution. Visually inspect your solutions for any precipitates. If precipitation is observed in the stock, try to redissolve it by gentle warming and sonication.
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening it.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 223 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 448.49 g/mol ).
-
Vortex the solution thoroughly for 1-2 minutes to ensure the compound is fully dissolved.
-
If necessary, gently warm the solution to 37°C or place it in a sonicator bath for a few minutes to aid dissolution.
-
Once the this compound is completely dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: User-Conducted Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
Freshly prepared this compound DMSO stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column or equivalent
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)
Procedure:
-
Timepoint Zero (T=0) Analysis:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately analyze a sample of this fresh solution via HPLC to establish an initial purity profile and peak area. This will serve as your baseline reference.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple vials for each storage condition you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Timepoint Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to thaw and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the peak area from the T=0 sample to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Mechanism of this compound in the Wnt signaling pathway.
References
Validation & Comparative
A Head-to-Head Comparison of GNF-6231 and LGK974 for Wnt Signaling Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a well-established driver in numerous cancers, making it a prime therapeutic target.[1][2] A key strategy for inhibiting this pathway is to target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the processing and secretion of all Wnt ligands.[1][3][4] This guide provides an objective comparison of two potent, orally bioavailable PORCN inhibitors, GNF-6231 and LGK974, supported by experimental data to inform researchers in their selection and application.
Mechanism of Action: Halting Wnt Secretion at the Source
Both this compound and LGK974 function by inhibiting the enzymatic activity of PORCN, which resides in the endoplasmic reticulum.[3][5] PORCN catalyzes the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled (FZD) receptors on target cells.[1][2] By blocking this step, these inhibitors prevent the secretion of all Wnt ligands, effectively shutting down Wnt signaling before it begins.[3][6] This upstream point of intervention blocks both canonical (β-catenin-dependent) and non-canonical Wnt pathways driven by ligand secretion.[2][5]
Comparative Performance Data
Both this compound and LGK974 exhibit high potency against PORCN at the nanomolar level. LGK974 demonstrates a slightly lower IC50 for the PORCN enzyme itself, while both compounds potently inhibit Wnt signaling in cell-based assays.
| Parameter | This compound | LGK974 |
| Target | Porcupine (PORCN)[3] | Porcupine (PORCN)[4][7] |
| PORCN IC50 | 0.8 nM[6][8] | 0.1 nM[7] |
| Radioligand Binding IC50 | Not explicitly stated | 1.0 nM (displacing [3H]-GNF-1331)[9][10] |
| Cellular Wnt Pathway IC50 | Not explicitly stated, but shows dose-related anti-tumor efficacy[11] | 0.3 nM (in HN30 cells)[7][12] 0.4 nM (in Wnt co-culture assay)[9][10] |
| Oral Bioavailability | Yes (72-96% in preclinical species)[8] | Yes[7] |
In Vivo Efficacy
Preclinical studies in rodent tumor models have demonstrated the potent anti-tumor activity of both inhibitors.
-
This compound: In a mouse mammary tumor virus (MMTV)-Wnt1 xenograft model, this compound induced robust, dose-dependent tumor regression at doses ranging from 0.3 to 3 mg/kg.[6][8] A single 3 mg/kg oral dose was sufficient to reduce the expression of the Wnt target gene Axin2.[6]
-
LGK974: This inhibitor has shown strong efficacy in multiple rodent models, including the MMTV-Wnt1 breast cancer model and a human head and neck squamous cell carcinoma (HNSCC) model (HN30).[4][9] In the MMTV-Wnt1 model, daily doses of 1.0 and 3.0 mg/kg led to significant tumor regression.[9][10] In the HN30 xenograft model, a 3 mg/kg dose inhibited AXIN2 expression by 60-95%.[12]
Experimental Protocols
The evaluation of PORCN inhibitors typically involves a series of in vitro and in vivo experiments to determine potency, efficacy, and pharmacological properties.
Wnt Co-Culture Reporter Assay
This cell-based assay is a standard method for quantifying the inhibition of Wnt secretion.[1][2]
-
Principle: "Producer" cells engineered to express a Wnt ligand are co-cultured with "Reporter" cells containing a Wnt-responsive luciferase reporter construct. Inhibition of PORCN in the producer cells prevents Wnt secretion, resulting in a dose-dependent decrease in the luciferase signal from the reporter cells.
-
Methodology:
-
Cell Plating: Plate reporter cells (e.g., TM3-Luc) in a 384-well plate. After attachment, add the Wnt-producing cells (e.g., L-Wnt3A).[8]
-
Compound Treatment: Add this compound, LGK974, or vehicle control (DMSO) in a dose-response manner.
-
Lysis and Readout: Lyse the cells and measure firefly luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control and calculate the IC50 value, which is the inhibitor concentration that causes a 50% reduction in Wnt signaling.[8]
-
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human or murine cancer cells known to be driven by Wnt signaling (e.g., MMTV-Wnt1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor to evaluate its effect on tumor growth.
-
Methodology:
-
Tumor Implantation: Implant tumor cells or fragments subcutaneously into nude mice.[9]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer the compound (e.g., this compound or LGK974) daily via oral gavage at specified doses (e.g., 0.3-3 mg/kg).[6][9]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) for the duration of the study (e.g., 14-21 days).[1]
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at various time points post-dosing to measure the levels of Wnt target genes, such as Axin2, via qPCR to confirm pathway inhibition.[6][12]
-
Data Analysis: Compare the tumor growth curves between treated and control groups to calculate tumor growth inhibition (TGI).
-
Safety and Therapeutic Window
A critical aspect of Wnt inhibitor development is managing on-target toxicity, as Wnt signaling is essential for homeostasis in tissues like the intestine and bone.[2][13] Preclinical studies indicate that PORCN inhibitors may have a wider therapeutic window compared to inhibitors that target downstream components of the pathway.[11]
-
LGK974: At efficacious doses (e.g., 3 mg/kg/day), LGK974 is generally well-tolerated in rodents.[7] However, high doses (20 mg/kg/day) can lead to the loss of intestinal epithelium, confirming the on-target nature of the toxicity.[7][11] The clinical utility of LGK974 may be limited by low solubility and toxicity in Wnt-dependent tissues.[13]
-
This compound: Developed through the optimization of an earlier compound, this compound was designed to have improved potency and pharmacokinetic properties.[1] While specific toxicity data is less detailed in the provided results, its favorable pharmacokinetic profile suggests a design focused on achieving a suitable therapeutic window.[1][8]
Conclusion
Both this compound and LGK974 are highly potent and specific inhibitors of PORCN that have demonstrated robust anti-tumor efficacy in preclinical models of Wnt-driven cancers. LGK974 has been extensively characterized in various models and has a slightly more potent IC50 against the isolated PORCN enzyme. This compound, an optimized compound, also shows excellent potency and oral bioavailability.
The choice between these inhibitors may depend on the specific research context, such as the cancer model being studied, the desired pharmacokinetic profile, and the tolerability in planned experiments. Both compounds serve as invaluable tools for investigating the therapeutic potential of inhibiting Wnt ligand secretion in cancer and other diseases characterized by aberrant Wnt signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 [cancer.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pnas.org [pnas.org]
- 10. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNF-6231 Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNF-6231's in vivo target engagement with alternative Porcupine (PORCN) inhibitors, supported by experimental data. This compound is a potent and selective small-molecule inhibitor of PORCN, a membrane-bound O-acyltransferase critical for the secretion of all Wnt ligands.[1][2][3] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, a key driver in various cancers.[1][2][4]
This guide focuses on the in vivo validation of this compound's mechanism of action, primarily utilizing the Mouse Mammary Tumor Virus (MMTV)-Wnt1 transgenic mouse model, a well-established preclinical model for studying Wnt-driven breast cancer.[4] We will compare the performance of this compound with another notable PORCN inhibitor, LGK974, presenting key pharmacodynamic and efficacy data.
Comparative In Vivo Performance of PORCN Inhibitors
The efficacy of PORCN inhibitors in the MMTV-Wnt1 model is assessed by their ability to inhibit tumor growth and modulate the expression of downstream Wnt target genes, such as Axin2.[4] Axin2 is a direct target of the Wnt/β-catenin signaling pathway and serves as a reliable pharmacodynamic biomarker for target engagement.[5]
Tumor Growth Inhibition in MMTV-Wnt1 Xenograft Model
| Compound | Dose (mg/kg, oral, daily) | Treatment Duration | Tumor Growth Inhibition | Reference |
| This compound | 3 | Not Specified | Robust anti-tumor efficacy | [4] |
| LGK974 | 0.3 | 13 days | 26% Tumor Growth Delay (T/C) | [1] |
| LGK974 | 1.0 | 13 days | -47% Tumor Regression (T/C) | [1] |
| LGK974 | 3.0 | 13 days | -63% Tumor Regression (T/C) | [1] |
T/C: Ratio of the median tumor volume of the treated group to the control group. A negative T/C value indicates tumor regression.
In Vivo Target Engagement: Axin2 mRNA Modulation in MMTV-Wnt1 Tumors
| Compound | Dose (mg/kg, oral) | Time Post-Dose | Axin2 mRNA Reduction | Reference |
| This compound | 3 (single dose) | Not Specified | Pronounced reduction | [4] |
| LGK974 | 3 (single dose) | 5-10 hours | ~60-95% | [1] |
| LGK974 | Not Specified | 7 hours | Significant inhibition | [1] |
| LGK974 | Not Specified | 24 hours | Effect diminished | [1] |
Experimental Protocols
MMTV-Wnt1 Transgenic Mouse Model
The MMTV-Wnt1 transgenic mouse model is a cornerstone for studying Wnt-driven breast tumorigenesis.[6] These mice overexpress the Wnt1 ligand in mammary epithelial cells, leading to the spontaneous development of mammary tumors.[4] For efficacy and pharmacodynamic studies, tumor fragments from these mice are often implanted subcutaneously into nude mice.[1]
Drug Administration
This compound and LGK974 are typically formulated for oral gavage. A common vehicle for this compound is a suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.5% (v/v) Tween 80 in sterile water.[4] Compounds are administered daily for efficacy studies.[1][4]
Tumor Volume Assessment
Tumor growth is monitored regularly, often twice weekly, using caliper measurements.[7] Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Pharmacodynamic Analysis of Axin2 mRNA Expression
-
Tissue Collection: Tumors are harvested at specified time points after the final dose.
-
RNA Extraction: Total RNA is isolated from tumor tissue using standard methods (e.g., TRIzol reagent).
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of Axin2 mRNA is quantified by qRT-PCR. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH). The relative change in gene expression is calculated using the ΔΔCt method.
Visualizing the Pathway and Process
Wnt/β-catenin Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits PORCN, preventing Wnt ligand secretion and subsequent signaling.
In Vivo Target Engagement Experimental Workflow
Caption: Workflow for in vivo validation of this compound target engagement and efficacy.
References
- 1. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porcupine inhibitor LGK-974 inhibits Wnt/β-catenin signaling and modifies tumor-associated macrophages resulting in inhibition of the malignant behaviors of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activation of AXIN2 expression by beta-catenin-T cell factor. A feedback repressor pathway regulating Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6231 in Focus: A Comparative Guide to Porcupine Inhibitors
The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, and its dysregulation is a well-established driver of various cancers.[1][2] This has made the pathway a compelling, albeit challenging, target for therapeutic intervention. A key strategy that has emerged is the inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase that is indispensable for the secretion and activity of all Wnt ligands.[2][3] By blocking this critical upstream node, PORCN inhibitors can effectively shut down Wnt-driven pathologies.
This guide provides a detailed comparison of GNF-6231, a potent and selective PORCN inhibitor, with other significant inhibitors in its class. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of performance supported by experimental data.
Mechanism of Action: Intercepting Wnt Ligand Secretion
Wnt proteins undergo a crucial post-translational modification in the endoplasmic reticulum: palmitoylation. This process, catalyzed by Porcupine, attaches a fatty acid to the Wnt protein, which is essential for its secretion from the cell and subsequent interaction with Frizzled receptors on target cells.[4][5] Porcupine inhibitors, including this compound, are small molecules that bind to and inhibit the enzymatic activity of PORCN.[6] This action prevents Wnt palmitoylation, trapping the ligands within the cell and thereby blocking both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades at their source.[1][3]
Comparative Performance of Porcupine Inhibitors
This compound was developed through the optimization of an earlier compound to enhance potency and pharmacokinetic properties, establishing it as a potent, selective, and orally bioavailable PORCN inhibitor.[2][5] A comparison with other well-characterized inhibitors is crucial for selecting the appropriate tool for research.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a primary measure of an inhibitor's potency. The data below is compiled from various cellular and biochemical assays.
| Inhibitor | Target | IC50 (in vitro) | Assay Type |
| This compound | PORCN | 0.8 nM | PORCN Enzyme Activity[3] |
| LGK974 | PORCN | 0.1 nM | PORCN Enzyme Activity[7] |
| Wnt-C59 | PORCN | 74 pM | PORCN Activity[8] |
| IWP-2 | PORCN | 27 nM | PORCN Enzyme Activity[1] |
| XAV939 | TNKS1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | Tankyrase Activity[1] |
| Note: XAV939 is a Tankyrase inhibitor, acting downstream of the Wnt secretion process, and is included for comparison of different Wnt inhibition strategies. |
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models are vital for assessing the therapeutic potential of these inhibitors. This compound and LGK974 have both demonstrated robust, dose-dependent anti-tumor activity.
| Inhibitor | Dose | Model | Outcome |
| This compound | 1 mg/kg/day | MMTV-Wnt1 Xenograft | -74% Tumor Regression[3] |
| This compound | 3 mg/kg/day | MMTV-Wnt1 Xenograft | Significant Tumor Regression[1] |
| LGK974 | 3 mg/kg/day | MMTV-Wnt1 Xenograft | Strong Efficacy[7][9] |
Pharmacokinetic Profile
A favorable pharmacokinetic (PK) profile, including oral bioavailability, is critical for clinical translation. This compound was specifically optimized for these properties.
| Inhibitor | Species | Oral Bioavailability (%) | Key PK Characteristics |
| This compound | Mouse, Rat, Dog | 72 - 96% | Good oral bioavailability across species.[10] |
| LGK974 | Rat | N/A | Well-tolerated at efficacious doses.[7][9] |
| Wnt-C59 | Mouse | Good | Plasma concentrations maintained above IC50.[8] |
Therapeutic Window and On-Target Toxicity
A significant challenge in developing Wnt inhibitors is the narrow therapeutic window due to on-target toxicities in tissues reliant on Wnt signaling for self-renewal, such as the gastrointestinal tract and bone.[1][11]
-
Porcupine Inhibitors (this compound, LGK974) : Preclinical studies suggest that PORCN inhibitors have a relatively wider therapeutic window compared to downstream inhibitors.[1] At efficacious doses, LGK974 was well-tolerated in rats, though higher doses led to loss of intestinal epithelium, confirming the on-target nature of the toxicity.[1][7] Similarly, studies with this compound showed no detectable toxicity in the colon or skin of treated mice.[12]
-
Tankyrase Inhibitors (XAV939) : These inhibitors have been associated with a narrower therapeutic index, with significant intestinal toxicity observed in preclinical models, which has been a major hurdle for their clinical development.[1]
Experimental Protocols
Reproducible and well-defined experimental methods are essential for the evaluation of Porcupine inhibitors.
Wnt Reporter Co-Culture Assay
This cell-based assay is a standard method to assess the potency of Porcupine inhibitors in a biologically relevant context by measuring their ability to block secreted Wnt from activating the pathway in neighboring cells.[3][13]
Protocol:
-
Cell Seeding : Plate "Reporter" cells (e.g., HEK293T cells stably expressing a TCF/LEF-luciferase reporter) in a 384-well plate.
-
Co-Culture : After Reporter cell attachment, add "Producer" cells engineered to express a Wnt ligand (e.g., L-Wnt3A cells).
-
Inhibitor Treatment : Add the Porcupine inhibitor (e.g., this compound) at various concentrations to the co-culture. Include a vehicle (DMSO) as a negative control.
-
Incubation : Incubate the cells for 24-48 hours to allow for Wnt secretion, receptor activation, and reporter gene expression.
-
Lysis and Luminescence Reading : Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
Data Analysis : Normalize the signal and calculate the IC50 value, which is the inhibitor concentration that causes a 50% reduction in the luciferase signal.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Porcupine inhibitor in a mouse model.[3][13]
Protocol:
-
Cell Implantation : Subcutaneously implant tumor cells from a Wnt-dependent cancer model (e.g., MMTV-Wnt1) into the flank of immunocompromised mice.
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Treatment : Randomize mice into a vehicle control group and one or more treatment groups receiving different doses of the inhibitor (e.g., this compound) via oral gavage, typically once daily.
-
Monitoring : Measure tumor volume and animal body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Pharmacodynamic Analysis : At the study's end, collect tumor and plasma samples to analyze target engagement (e.g., by measuring Axin2 mRNA levels) and drug exposure.
-
Data Analysis : Plot tumor growth curves and calculate the percentage of tumor growth inhibition or regression compared to the control group.
Conclusion
This compound is a potent, selective, and orally bioavailable Porcupine inhibitor that demonstrates robust anti-tumor efficacy in preclinical models.[2][3] Its favorable pharmacokinetic profile makes it a valuable tool for investigating Wnt signaling and a promising candidate for therapeutic development.[5][13] When compared to other inhibitors, this compound's high potency is comparable to that of LGK974, another leading clinical-stage compound. The strategy of targeting the upstream secretion of all Wnt ligands appears to offer a wider therapeutic window than downstream inhibition, a critical advantage for clinical translation. The choice of inhibitor will ultimately depend on the specific experimental context, including the model system, desired potency, and route of administration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforschenonline.org [sciforschenonline.org]
- 13. benchchem.com [benchchem.com]
Navigating the Wnt Pathway: A Comparative Analysis of the GNF-6231 Therapeutic Window
For researchers, scientists, and drug development professionals, the selective inhibition of the Wnt signaling pathway presents a promising yet challenging frontier in cancer therapeutics. The pathway's crucial role in both tumorigenesis and normal tissue homeostasis necessitates the development of inhibitors with a wide therapeutic window. This guide provides an objective comparison of the Porcupine (PORCN) inhibitor GNF-6231 with other key alternatives, LGK974 and Wnt-C59, focusing on their therapeutic window as defined by preclinical efficacy and toxicity data.
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a known driver in various cancers, making it a compelling target for therapeutic intervention.[2] PORCN, a membrane-bound O-acyltransferase, is essential for the secretion of all Wnt ligands.[1][2] By inhibiting PORCN, compounds like this compound, LGK974, and Wnt-C59 effectively block Wnt signaling at its source.[1][2] However, the clinical translation of Wnt inhibitors has been hampered by a narrow therapeutic window, often due to on-target toxicities in tissues reliant on Wnt signaling for self-renewal, such as the gastrointestinal tract.[1] Preclinical studies suggest that PORCN inhibitors may offer a wider therapeutic margin compared to other classes of Wnt inhibitors.[1][3]
Comparative Efficacy and Potency
The in vitro potency of this compound, LGK974, and Wnt-C59 is a key indicator of their potential therapeutic efficacy. This is typically measured by their half-maximal inhibitory concentration (IC50) in various cellular assays.
| Compound | Target | Assay | IC50 | Reference |
| This compound | PORCN | Wnt/β-catenin Reporter Assay | Sub-nanomolar | [1] |
| LGK974 | PORCN | PORCN Radioligand Binding Assay | 1 nM | [4][5][6] |
| Wnt Coculture Assay | 0.4 nM | [4][5] | ||
| AXIN2 mRNA Inhibition (HN30 cells) | 0.3 nM | [5][7] | ||
| Wnt-C59 | PORCN | Wnt3A-mediated TCF Luciferase Assay | 74 pM | [8] |
In Vivo Efficacy and Therapeutic Window
The therapeutic window is ultimately defined by the balance between in vivo efficacy and toxicity. The MMTV-WNT1 transgenic mouse model, which develops spontaneous mammary tumors driven by Wnt1 overexpression, is a standard for evaluating the in vivo efficacy of PORCN inhibitors.
| Compound | Animal Model | Efficacious Dose | Toxicity Profile at Efficacious Dose | Higher Dose Toxicity | Reference |
| This compound | MMTV-WNT1 Xenograft | Not explicitly stated | Generally well-tolerated within a therapeutic margin | Not explicitly stated | [1][3] |
| LGK974 | Rat | 3 mg/kg/day for 14 days | Well-tolerated, no significant histopathological findings in Wnt-dependent tissues (intestine, stomach, skin) | 20 mg/kg/day for 14 days: Loss of intestinal epithelium | [1][7] |
| MMTV-Wnt1 Xenograft (Mouse) | 3 mg/kg/day | Induced tumor regression without significant body weight loss | Not explicitly stated | [5][6] | |
| Wnt-C59 | MMTV-WNT1 Transgenic Mice | Not explicitly stated | No apparent toxicity; no pathologic changes in the gut or other tissues | Not explicitly stated | [9][10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the Wnt signaling pathway, a typical experimental workflow for assessing inhibitor potency, and the logical relationship in determining the therapeutic window.
Caption: The canonical Wnt signaling pathway and the point of intervention by PORCN inhibitors.
Caption: A generalized experimental workflow for in vitro comparison of PORCN inhibitors.
Caption: The logical relationship between efficacy, toxicity, and the therapeutic window.
Experimental Protocols
Wnt Reporter Assay (TCF/LEF Luciferase Assay)
This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.[11]
Principle: Inhibition of PORCN prevents Wnt ligand secretion, leading to the inactivation of the Wnt/β-catenin pathway and a subsequent decrease in the luciferase reporter signal.
Methodology:
-
Cell Culture: Co-culture "Wnt-producer" cells (e.g., HEK293T cells transiently transfected with a Wnt3a expression vector) with "Wnt-responder" cells (e.g., HEK293T cells stably expressing a TCF/LEF-luciferase reporter).[1]
-
Compound Treatment: Add this compound, LGK974, or Wnt-C59 at various concentrations to the co-culture system. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for 24-48 hours to allow for Wnt signaling and reporter gene expression.[1]
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.[1]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal compared to the vehicle-treated control.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][12]
Principle: A reduction in cell viability in Wnt-dependent cancer cell lines upon treatment with a PORCN inhibitor indicates its anti-proliferative effect.
Methodology:
-
Cell Plating: Seed Wnt-dependent cancer cells (e.g., MMTV-WNT1-derived cell lines) in 96-well plates at a predetermined density.[12]
-
Compound Treatment: After cell attachment, treat the cells with a range of concentrations of this compound, LGK974, or Wnt-C59 for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[12]
-
Data Analysis: Determine the concentration of the inhibitor that results in a 50% reduction in cell viability (IC50).
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.[13][14]
Principle: The growth of tumors derived from Wnt-dependent cancer cell lines is monitored in immunocompromised mice treated with the PORCN inhibitor.
Methodology:
-
Tumor Implantation: Subcutaneously implant a Wnt-driven tumor cell line (e.g., MMTV-WNT1) or patient-derived xenograft (PDX) into immunocompromised mice.[2][13]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PORCN inhibitor (e.g., this compound, LGK974, or Wnt-C59) or a vehicle control, typically via oral gavage, at a predetermined dose and schedule.[2][5]
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for β-catenin or qPCR for Axin2 expression).[1][5]
-
Toxicity Assessment: Monitor the body weight and overall health of the animals throughout the study. Conduct a full necropsy at the end of the study, collecting key organs (especially the gastrointestinal tract, liver, and bone marrow) for histopathological analysis to assess for any treatment-related toxicities.[1]
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy. Assess any signs of toxicity to evaluate the therapeutic window.
Conclusion
This compound, LGK974, and Wnt-C59 are all highly potent inhibitors of PORCN with demonstrated in vivo anti-tumor efficacy in Wnt-driven cancer models. The available preclinical data suggests that this class of inhibitors possesses a relatively wide therapeutic window compared to other Wnt pathway inhibitors. While all three compounds show promise, subtle differences in their potency, pharmacokinetic properties, and toxicity profiles will likely influence their clinical development and potential therapeutic applications. Further head-to-head preclinical and clinical studies are necessary to fully delineate the comparative therapeutic window of these promising Wnt signaling inhibitors. The careful selection of patient populations with Wnt-dependent tumors will be critical for the successful clinical translation of this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crownbio.com [crownbio.com]
GNF-6231 Demonstrates Preclinical Efficacy in Wnt-Driven Tumor Models, Highlighting Potential for Patient-Derived Xenograft Applications
For Immediate Release
[City, State] – [Date] – GNF-6231, a potent and selective inhibitor of the Porcupine (PORCN) enzyme, has shown significant anti-tumor activity in preclinical models driven by aberrant Wnt signaling. While specific quantitative data on its efficacy in patient-derived xenografts (PDXs) remains limited in publicly accessible literature, its mechanism of action and performance in other xenograft models suggest a strong therapeutic potential for Wnt-addicted cancers, meriting further investigation in PDX settings. This guide provides a comparative overview of this compound, its mechanism, and the methodologies for evaluating its efficacy, particularly within the context of patient-derived xenografts.
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a key driver in a variety of cancers. This compound targets PORCN, a membrane-bound O-acyltransferase that is essential for the secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling at its source, offering a promising therapeutic strategy.
Comparative Landscape of Wnt Pathway Inhibitors
| Compound | Target | IC50 (in vitro) | Key Features |
| This compound | Porcupine (PORCN) | 0.8 nM[1] | High potency and oral bioavailability. |
| LGK974 | Porcupine (PORCN) | ~0.4 nM | Well-characterized PORCN inhibitor, has been evaluated in PDX models of pancreatic cancer. |
| Wnt-C59 | Porcupine (PORCN) | ~0.26 nM | Potent PORCN inhibitor. |
Signaling Pathway and Mechanism of Action
The canonical Wnt signaling pathway is tightly regulated. In the absence of Wnt ligands, β-catenin is targeted for degradation by a destruction complex. When Wnt ligands are secreted and bind to their receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression, promoting cell proliferation. This compound's inhibition of PORCN prevents the initial secretion of Wnt ligands, thus keeping the pathway in its "off" state.
Experimental Protocols for Efficacy in Patient-Derived Xenografts
Evaluating the efficacy of this compound in PDX models involves several key steps, from model establishment to data analysis.
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.
-
Implantation: The tumor tissue is fragmented into small pieces (2-3 mm³) and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Passaging: Once the initial tumor (P0) reaches a sufficient size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into subsequent cohorts of mice for expansion. Early passages (typically <10) are recommended for drug efficacy studies to maintain the genetic fidelity of the original tumor.
In Vivo Efficacy Study Workflow
Preparation and Administration of this compound
-
Formulation: this compound can be formulated for oral gavage. A common vehicle consists of 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water. The compound is suspended in the vehicle by vigorous vortexing and sonication.
-
Dosing: Dosing regimens in preclinical models have ranged from 0.3 to 3 mg/kg, administered orally once daily.
Data Collection and Analysis
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Tumor Growth Inhibition (TGI): TGI is a common metric to quantify the efficacy of a treatment. It is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Response Evaluation: Tumor response can be categorized based on criteria similar to RECIST (Response Evaluation Criteria in Solid Tumors), such as partial response (significant tumor regression), stable disease, or progressive disease.
Future Directions
The potent and selective inhibition of the Wnt pathway by this compound, coupled with its favorable preclinical pharmacokinetic profile, makes it a compelling candidate for evaluation in a broad range of patient-derived xenograft models. Future studies should focus on generating robust quantitative efficacy data in PDX models of various cancer types known to be driven by Wnt signaling, such as colorectal and pancreatic cancers. Head-to-head comparisons with other Wnt inhibitors and standard-of-care therapies in these clinically relevant models will be crucial to fully delineate the therapeutic potential of this compound.
References
GNF-6231: A Comparative Guide to its Selectivity Profile Against Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Porcupine (PORCN) inhibitor GNF-6231 with other relevant alternatives, focusing on its selectivity profile against other signaling pathways. The information presented is supported by available experimental data to assist researchers in making informed decisions for their drug discovery and development projects.
The Wnt Signaling Pathway and the Role of Porcupine
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, tissue homeostasis, and regeneration. Its aberrant activation is a known driver in various cancers, making it a compelling target for therapeutic intervention. A key enzyme in this pathway is Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting PORCN, molecules like this compound can effectively block the secretion of all Wnt ligands, thereby shutting down Wnt-driven tumorigenesis.[1]
This compound is a potent, selective, and orally bioavailable inhibitor of PORCN.[1] This guide compares its performance with two other well-characterized PORCN inhibitors: LGK974 and Wnt-C59.
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency of this compound and its alternatives against their primary target, PORCN. While all three compounds are highly potent, a comprehensive, publicly available dataset directly comparing their selectivity against a broad panel of off-targets (e.g., a full kinome scan) is limited. However, available literature indicates a high degree of selectivity for all three compounds.
| Inhibitor | Target | IC50 (in vitro) | Selectivity Profile Summary |
| This compound | PORCN | 0.8 nM | Stated to be highly selective with no significant activity against a panel of over 200 off-targets (including kinases, GPCRs, and ion channels) at concentrations up to 10 µM. Specific quantitative data from these panels are not publicly available. |
| LGK974 | PORCN | 0.1 nM[2] | A potent and specific PORCN inhibitor.[2] It has been shown to be well-tolerated in preclinical models at efficacious doses, suggesting a good selectivity profile.[3] |
| Wnt-C59 | PORCN | 74 pM[4] | A highly potent PORCN inhibitor that blocks the processing of both canonical and non-canonical Wnt subtypes.[4] It did not significantly inhibit the proliferation of 46 cancer cell lines in vitro at concentrations that completely inhibit PORCN, suggesting high selectivity.[5] |
Experimental Protocols
To assess the selectivity profile of a compound like this compound, a variety of in vitro assays are employed. Below are detailed methodologies for two key types of experiments used to determine off-target effects.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay is a gold standard for determining the inhibitory activity of a compound against a panel of kinases. It directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate.
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP should be at or near the Km for each kinase to accurately determine the IC50.
-
Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).
-
Stopping the Reaction and Filtration: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will not.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabel.
-
Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This assay is used to determine if a compound binds to G-protein coupled receptors, a common class of off-targets. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GPCR of interest.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Unlabeled ligand for determining non-specific binding
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine)
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the serially diluted test compound or assay buffer (for total binding). To determine non-specific binding, a separate set of wells should contain the cell membranes, radiolabeled ligand, and a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of the test compound) to determine the specific binding.
-
Percent Inhibition: Calculate the percentage of inhibition caused by the test compound at each concentration relative to the specific binding.
-
Ki Determination: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from a dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
